Diethyl ureidomalonate
CAS No.: 500880-58-0
Cat. No.: VC20755695
Molecular Formula: C8H14N2O5
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 500880-58-0 |
---|---|
Molecular Formula | C8H14N2O5 |
Molecular Weight | 218.21 g/mol |
IUPAC Name | diethyl 2-(carbamoylamino)propanedioate |
Standard InChI | InChI=1S/C8H14N2O5/c1-3-14-6(11)5(10-8(9)13)7(12)15-4-2/h5H,3-4H2,1-2H3,(H3,9,10,13) |
Standard InChI Key | HHIQUVWDEJKFDJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C(=O)OCC)NC(=O)N |
Canonical SMILES | CCOC(=O)C(C(=O)OCC)NC(=O)N |
Diethyl ureidomalonate is a chemical compound with the molecular formula
and a molecular weight of 218.21 g/mol. It is classified as a ureidomalonate derivative, which incorporates both ureido and malonate functionalities. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory agents and other therapeutic compounds.
Structural Representation
Property | Value |
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Molecular Formula |
text|
| Molecular Weight | 218.21 g/mol |
| CAS Number | 500880-58-0 |
| PubChem CID | 295899 |
Synthesis of Diethyl Ureidomalonate
Diethyl ureidomalonate can be synthesized through various methods, often involving the reaction of diethyl malonate with urea derivatives under specific conditions. The general synthetic route includes:
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Condensation Reaction: Diethyl malonate is reacted with urea in the presence of a base to form diethyl ureidomalonate.
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Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Biological Activity
Research has indicated that diethyl ureidomalonate exhibits potential biological activities, particularly in anti-inflammatory applications. It has been studied for its effects on immune responses and its utility in treating conditions such as inflammatory bowel disease (IBD) and sepsis.
Mechanism of Action
The compound's mechanism involves modulation of immune responses, possibly by inhibiting T-cell proliferation, which is crucial in managing inflammatory diseases .
Research Findings
Recent studies have highlighted the versatility of diethyl ureidomalonate in various chemical reactions and its potential therapeutic applications:
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A study demonstrated its use in synthesizing N-aroyl α-amino acid esters and imides, showcasing its role in constructing complex organic molecules .
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Another research article emphasized the compound's effectiveness in modulating inflammatory responses, suggesting its application in drug development for autoimmune diseases .
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